molecular formula C₁₇H₁₇FN₆O₉P₂ B1145330 Tedizolid Pyrophosphate Ester CAS No. 1239662-48-6

Tedizolid Pyrophosphate Ester

Cat. No. B1145330
CAS RN: 1239662-48-6
M. Wt: 530.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tedizolid Pyrophosphate Ester is an antimicrobial agent belonging to the oxazolidinone class. It exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. Tedizolid is used primarily for the treatment of acute bacterial skin and skin-structure infections (ABSSSIs) .


Molecular Structure Analysis

Chemical Name: ((R)-3- (3-Fluoro-4- (6- (2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl trihydrogen diphosphate Smiles: O=C(O1)N(C[C@@H]1COP(O)=O)(O)=O)C2=CC(F)=C(C3=CN=C(C(N=N4)=NN4C)C=C3)C=C2 Molecular Formula: C17H17FN6O9P2 Molecular Weight: 530.3 g/mol 

Tedizolid’s structure contains an oxazolidinone ring, which is crucial for its antibacterial activity .


Chemical Reactions Analysis

Tedizolid’s potency advantages over linezolid are well-documented. Importantly, its minimum inhibitory concentrations (MICs) remain largely unaffected by the chloramphenicol–florfenicol resistance (cfr) gene, which has been implicated in some linezolid-resistant outbreaks. Tedizolid also has a favorable pharmacokinetic profile, allowing for once-daily dosing in both oral and intravenous forms. Lower total daily doses of tedizolid are needed for clinical efficacy compared to linezolid, potentially contributing to reduced adverse effects, including thrombocytopenia .


Physical And Chemical Properties Analysis

Tedizolid is a white to off-white crystalline powder. Its solubility and stability properties are essential for its formulation and administration .

Scientific Research Applications

Treatment of Hospital-Acquired Bacterial Pneumonia (HABP) and Ventilator-Associated Bacterial Pneumonia (VABP)

Tedizolid Phosphate has been used in a Phase 3, Randomized, Double-Blind Study for the treatment of ventilated Gram-Positive Hospital-Acquired or Ventilator-Associated Bacterial Pneumonia . The study evaluated the efficacy and safety of tedizolid (administered as tedizolid phosphate) for treatment of gram-positive ventilated HABP/VABP .

Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA)

The same study also indicated that tedizolid phosphate is effective in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), which was present in 31.3% of the patients involved in the study .

Comparison with Linezolid

The study compared the effectiveness of tedizolid phosphate with linezolid, another antibiotic. It was found that tedizolid was noninferior to linezolid for day 28 all-cause mortality rate in the treatment of gram-positive ventilated HABP/VABP .

Topical Ocular Application

Tedizolid Phosphate Nanocrystals have been fabricated for topical ocular application . This application aims to improve solubilization and in vitro drug release .

Treatment of Drug-Resistant Bacterial Infections

Tedizolid Phosphate is a novel 5-Hydroxymethyl-Oxazolidinone class of antibiotic and is effective against many drug-resistant bacterial infections .

Solubility Improvement

The nanocrystals of tedizolid phosphate were prepared to improve its solubility and ocular availability . The reduced crystallinity of tedizolid phosphate nanocrystals potentiated its solubility .

Mechanism of Action

Target of Action

Tedizolid is an oxazolidinone class antibiotic that primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. . These bacteria are often responsible for acute bacterial skin and skin structure infections (ABSSSI) and represent a significant public health threat .

Mode of Action

Tedizolid, similar to the first-generation oxazolidinone antibiotic linezolid, inhibits bacterial protein synthesis . It achieves this by binding to the 23S site of the 50S subunit of bacterial ribosomal RNA, thereby preventing the formation of the 70S initiation complex . This interaction disrupts protein synthesis and inhibits bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by tedizolid is bacterial protein synthesis. By binding to the 23S site of the 50S subunit of bacterial ribosomal RNA, tedizolid prevents the formation of the 70S initiation complex, which is essential for protein synthesis . This disruption in protein synthesis inhibits the growth and proliferation of bacteria, leading to their eventual death .

Pharmacokinetics

Tedizolid displays linear pharmacokinetics with good tissue penetration . It has a high oral bioavailability, allowing for effective administration through both oral and intravenous routes . The half-life of tedizolid is approximately 12 hours , allowing for once-daily dosing . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver .

Result of Action

The primary result of tedizolid’s action is the inhibition of bacterial growth and proliferation. By disrupting protein synthesis, tedizolid prevents bacteria from producing essential proteins, which inhibits their growth and leads to their eventual death . Clinical trials have shown that tedizolid is effective in treating acute bacterial skin and skin structure infections (ABSSSI) caused by certain susceptible bacteria, including MRSA .

Future Directions

Ongoing research aims to explore Tedizolid’s potential in treating nosocomial pneumonia and other infections. As clinical experience expands, Tedizolid is likely to become a valuable addition to the limited arsenal of agents available for treating multidrug-resistant Gram-positive infections .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tedizolid Pyrophosphate Ester involves the conversion of Tedizolid Phosphate to Tedizolid Pyrophosphate Ester through a series of chemical reactions.", "Starting Materials": [ "Tedizolid Phosphate", "Pyrophosphoric Acid", "Methanol", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Sodium Hydroxide", "Hydrochloric Acid", "Water" ], "Reaction": [ "Tedizolid Phosphate is dissolved in a mixture of methanol and triethylamine.", "Pyrophosphoric Acid is added to the mixture and stirred for several hours.", "The resulting mixture is then evaporated to dryness.", "The residue is dissolved in dimethylformamide and dichloromethane.", "Sodium Hydroxide is added to the mixture to adjust the pH to 10-11.", "The mixture is stirred for several hours and then extracted with dichloromethane.", "The organic layer is separated and washed with water.", "The organic layer is then dried over anhydrous sodium sulfate.", "The solvent is evaporated to dryness to obtain Tedizolid Pyrophosphate Ester as a white solid." ] }

CAS RN

1239662-48-6

Product Name

Tedizolid Pyrophosphate Ester

Molecular Formula

C₁₇H₁₇FN₆O₉P₂

Molecular Weight

530.3

synonyms

P-​[(5R)​-​3-​[3-​Fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-​2-​oxo-​5-​oxazolidinyl]​methyl Ester Diphosphoric Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.